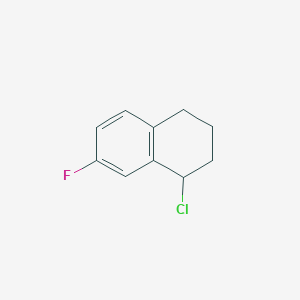
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10ClF It is a derivative of tetrahydronaphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom
準備方法
The synthesis of 1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene typically involves halogenation reactions. One common method is the selective chlorination and fluorination of tetrahydronaphthalene. The reaction conditions often include the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) or their derivatives under controlled temperature and pressure conditions .
Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acids like aluminum chloride (AlCl3) can facilitate the halogenation process. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) to ensure the stability of the intermediate compounds .
化学反応の分析
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
科学的研究の応用
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable building block for the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit therapeutic effects against certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The halogen atoms (chlorine and fluorine) can form strong bonds with biological macromolecules, affecting their function. For example, the compound may inhibit the activity of enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives .
類似化合物との比較
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene can be compared with other halogenated tetrahydronaphthalenes, such as:
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This compound has multiple fluorine atoms, which significantly alter its chemical properties and reactivity compared to this compound.
8-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms makes it a versatile compound for various synthetic and research applications .
特性
IUPAC Name |
1-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYKNIXUJMCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
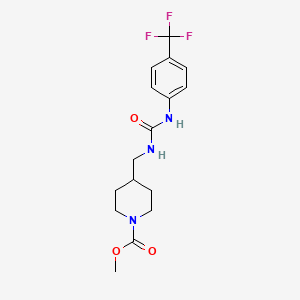
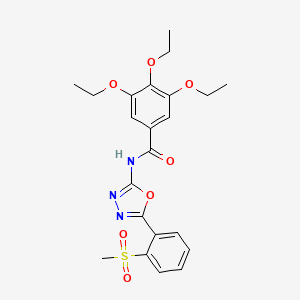
![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)
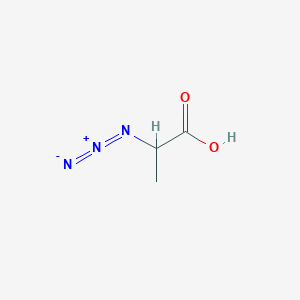
![4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B3014991.png)
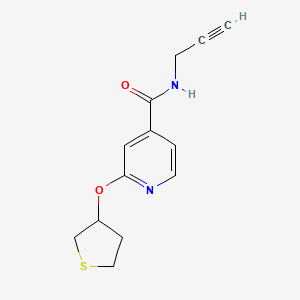
![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)
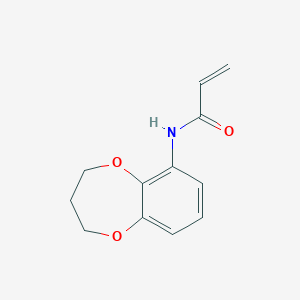
![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/new.no-structure.jpg)
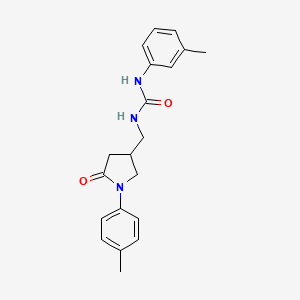
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3015002.png)
![1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3015004.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide](/img/structure/B3015005.png)
